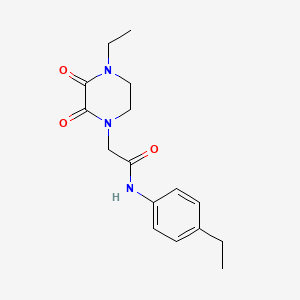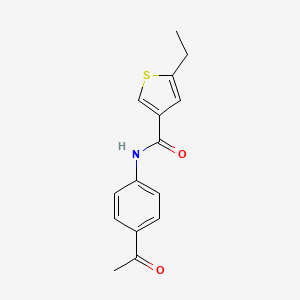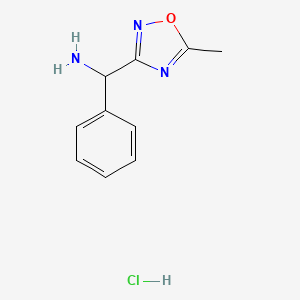
(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H11N3O·HCl and a molecular weight of 225.68 g/mol. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring substituted with a methyl group and a phenyl group attached to a methanamine moiety, forming a hydrochloride salt.
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These activities suggest that the compound may interact with various targets, including bacterial and viral proteins, to exert its effects.
Mode of Action
It’s known that oxadiazoles possess hydrogen bond acceptor properties , which could facilitate interactions with target proteins. The compound may bind to these proteins, altering their function and leading to the observed biological effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,2,4-oxadiazole derivatives , it’s likely that multiple pathways are affected. These could include pathways related to bacterial and viral replication, as well as cellular signaling pathways in host cells.
Pharmacokinetics
The compound’s molecular weight (22568 g/mol) suggests that it may be well-absorbed and distributed throughout the body
Result of Action
Given the compound’s potential anti-bacterial, anti-viral, and anti-leishmanial activities , it may lead to the inhibition of these pathogens, potentially through interference with essential proteins or pathways.
Action Environment
For instance, the compound is stored at room temperature , suggesting that it may be stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride typically involves the following steps:
Formation of 1,2,4-Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazine derivative, with a carboxylic acid or its derivatives.
Phenyl Group Attachment: The phenyl group is introduced through a reaction with benzene derivatives, often using a Friedel-Crafts acylation or alkylation reaction.
Formation of Methanamine Moiety: The methanamine group is introduced by reacting the intermediate with an amine source, such as ammonia or an amine derivative.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce nitro groups or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the phenyl group, often involving halogenated compounds or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: Halogenated compounds, strong acids or bases, transition metal catalysts.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical research.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Studied for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Employed in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride: Similar structure but with a different position of the methyl group.
Indole derivatives: Contains an indole ring instead of the oxadiazole ring, but may exhibit similar biological activities.
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7-12-10(13-14-7)9(11)8-5-3-2-4-6-8;/h2-6,9H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFIRUOHMXWVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
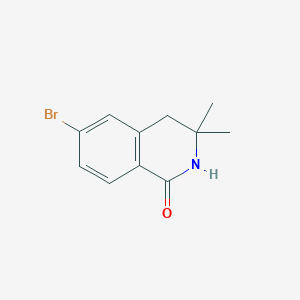
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2858706.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2858709.png)

![2-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2858711.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide](/img/structure/B2858713.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2858715.png)
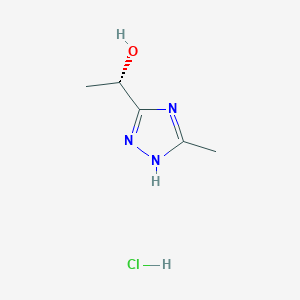

![[1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2858719.png)
